![molecular formula C18H19N3O4S B2393826 N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 893385-97-2](/img/structure/B2393826.png)
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, commonly known as DMFS, is a novel compound that has gained attention in the scientific community for its potential pharmaceutical applications. DMFS is a sulfhydryl-containing compound that has been shown to possess antioxidant and anti-inflammatory properties.
Wirkmechanismus
DMFS exerts its pharmacological effects through the modulation of various cellular pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to play a key role in the pathogenesis of various diseases. DMFS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
DMFS has been shown to possess a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve insulin sensitivity. DMFS has also been shown to improve endothelial function and reduce blood pressure in hypertensive animals.
Vorteile Und Einschränkungen Für Laborexperimente
DMFS is a novel compound that has not been extensively studied. One advantage of DMFS is its potential therapeutic applications in a variety of diseases. However, the limitations of DMFS include its complex synthesis method and its limited availability.
Zukünftige Richtungen
For research on DMFS include the optimization of its synthesis method, the investigation of its pharmacokinetic properties, and the evaluation of its efficacy in various disease models. DMFS also has potential applications in the field of nanotechnology, as it can be used as a precursor for the synthesis of sulfhydryl-containing nanoparticles. Overall, DMFS is a promising compound that warrants further investigation for its potential therapeutic applications.
Synthesemethoden
The synthesis of DMFS involves the reaction of 2-(furan-2-ylmethyl)imidazole with 2,4-dimethoxybenzaldehyde to yield 2-(2,4-dimethoxybenzyl)-1H-imidazole. This intermediate is then reacted with thioacetic acid to yield DMFS. The overall synthesis of DMFS is a multi-step process that requires careful optimization and purification.
Wissenschaftliche Forschungsanwendungen
DMFS has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. DMFS has also been shown to possess anti-diabetic and anti-hypertensive properties, which make it a potential candidate for the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-13-5-6-15(16(10-13)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFRLZBYBNJZQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326015 |
Source
|
Record name | N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090138 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
CAS RN |
893385-97-2 |
Source
|
Record name | N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.